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Ethylene phthalate - 4196-98-9

Ethylene phthalate

Catalog Number: EVT-13881431
CAS Number: 4196-98-9
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethylene phthalate is categorized under phthalate esters, which are further classified based on their molecular weight into low-molecular-weight and high-molecular-weight phthalates. Ethylene phthalate falls into the category of high-molecular-weight phthalates, which are typically used in applications requiring enhanced durability and flexibility .

Synthesis Analysis

Methods of Synthesis

The synthesis of ethylene phthalate can be achieved through various methods:

  1. Esterification Reaction: This method involves the reaction between phthalic anhydride and ethylene glycol. The reaction proceeds under heat, leading to the formation of ethylene phthalate with the release of water as a byproduct.
    Phthalic Anhydride+Ethylene GlycolEthylene Phthalate+Water\text{Phthalic Anhydride}+\text{Ethylene Glycol}\rightarrow \text{Ethylene Phthalate}+\text{Water}
  2. Transesterification: In this process, dimethyl phthalate can be reacted with ethylene glycol to yield ethylene phthalate and methanol as a byproduct.

Technical Details

The esterification process typically occurs at elevated temperatures (around 200-250 °C) and may require the presence of a catalyst to enhance the reaction rate. The continuous removal of water is crucial to drive the reaction toward completion .

Molecular Structure Analysis

Structure

Ethylene phthalate has a molecular formula of C12H14O4C_{12}H_{14}O_4. Its structure consists of a benzene ring with two carboxylate groups (from phthalic acid) connected via ethylene glycol units. This diester structure contributes to its properties as a plasticizer.

Data

  • Molecular Weight: 222.24 g/mol
  • CAS Number: 84-66-2
  • Chemical Structure: The compound features two ester functional groups attached to a benzene ring, contributing to its plasticizing capabilities .
Chemical Reactions Analysis

Reactions

Ethylene phthalate undergoes various chemical reactions typical for esters:

  1. Hydrolysis: In the presence of water and under acidic or basic conditions, ethylene phthalate can hydrolyze back into its constituent acids (phthalic acid) and alcohols (ethylene glycol).
    Ethylene Phthalate+WaterPhthalic Acid+Ethylene Glycol\text{Ethylene Phthalate}+\text{Water}\rightarrow \text{Phthalic Acid}+\text{Ethylene Glycol}
  2. Transesterification: Ethylene phthalate can react with other alcohols in transesterification reactions, altering its properties for specific applications.

Technical Details

These reactions are significant in recycling processes where plastics containing ethylene phthalate are broken down into their monomers for reuse .

Mechanism of Action

Process

The mechanism of action for ethylene phthalate as a plasticizer involves its ability to disrupt the crystalline structure of polymers, thereby increasing their flexibility and workability. When incorporated into polymer matrices, ethylene phthalate reduces intermolecular forces, allowing polymer chains to move more freely.

Data

Research indicates that the effectiveness of ethylene phthalate as a plasticizer is influenced by its molecular weight and the degree of polymerization of the host polymer. Higher concentrations lead to greater flexibility but may also affect thermal stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mildly sweet
  • Boiling Point: Approximately 260 °C
  • Density: 1.1 g/cm³ at 20 °C

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and acetone but insoluble in water.
  • Stability: Stable under normal conditions but can degrade under extreme temperatures or in the presence of strong acids or bases.

Relevant studies have shown that exposure to high temperatures can lead to the release of harmful byproducts during degradation .

Applications

Scientific Uses

Ethylene phthalate is utilized across various industries due to its excellent plasticizing properties:

  1. Plastics Manufacturing: Commonly used in producing flexible polyvinyl chloride (PVC) products.
  2. Medical Applications: Employed in medical devices such as tubing and bags due to its biocompatibility.
  3. Consumer Goods: Found in toys, flooring materials, and food packaging, enhancing product durability and flexibility.

Additionally, ongoing research explores its potential uses in sustainable materials development, particularly in biodegradable plastics .

Synthesis and Industrial Production of Ethylene Phthalate

Catalytic Pathways for Esterification Reactions

The synthesis of ethylene phthalate esters proceeds via a two-step catalytic esterification. Phthalic anhydride undergoes ring opening upon reaction with ethylene glycol, forming mono(2-hydroxyethyl) terephthalate (MHET). Subsequent esterification yields bis(2-hydroxyethyl) terephthalate (BHET), the direct precursor for PET polymerization. Industrially, this transformation relies on acid catalysts:

  • Homogeneous Catalysts: Traditional processes use proton donors like p-toluenesulfonic acid (pTSA) or metal carboxylates (e.g., zinc, manganese, or cobalt acetates). These catalysts operate at moderate temperatures (180–250°C), facilitating rapid reaction kinetics due to their high solubility in the reaction melt. However, catalyst recovery is challenging, leading to product contamination and requiring costly purification steps [5] [7].
  • Heterogeneous Catalysts: To overcome separation issues, solid acid catalysts like tin-doped titanium dioxide (SO₄²⁻/TiO₂-SnO₂), supported heteropoly acids (e.g., phosphotungstates), or acidic zeolites are employed. These materials offer advantages in continuous processes, enabling easier catalyst recycling and reducing metal contamination in the final BHET/PET product. Their activity depends critically on surface acid site density and stability under reaction conditions [1] [7].
  • Organometallic Complexes: Titanium and tin alkoxides (e.g., tetrabutyl titanate, monobutyltin oxide) exhibit exceptionally high activity, particularly in the later transesterification/polycondensation stages forming PET. They efficiently catalyze both esterification and transesterification but are sensitive to hydrolysis and can promote thermal degradation at higher temperatures [5].

Catalyst selection significantly impacts reaction rate, product quality (color, diethylene glycol (DEG) content), and process economics.

Table 1: Common Catalysts for Ethylene Phthalate Esterification/Polycondensation

Catalyst TypeExamplesKey AdvantagesKey LimitationsPrimary Application Stage
Homogeneous AcidpTSA, H₂SO₄High activity, low cost, good solubilityDifficult separation, product contamination, corrosionInitial esterification
Metal CarboxylatesZn(OAc)₂, Mn(OAc)₂, Co(OAc)₂Good esterification/transesterification activityColor formation, metal residues in productEsterification & Polycondensation
OrganometallicTi(OBu)₄, Bu₂SnOVery high transesterification/polycondensation activityThermal degradation risk, hydrolysis sensitivePolycondensation
Solid AcidSO₄²⁻/TiO₂, WO₃/SiO₂, H₃PW₁₂O₄₀/SiO₂Easier separation, recyclable, less contaminationPotentially lower activity, pore diffusion limitationsEsterification (increasingly)

Optimization of Alcohol-Phthalic Anhydride Stoichiometry

Precise control of the ethylene glycol (EG) to phthalic anhydride (PA) molar ratio is paramount for maximizing BHET yield and minimizing unwanted side products:

  • Stoichiometric Excess of EG: The reaction is typically conducted with a significant excess of ethylene glycol (molar ratios EG:PA ranging from 1.2:1 to 2.5:1). This excess serves multiple purposes:
  • Drives Equilibrium: Shifts the reversible esterification equilibrium towards BHET formation (Le Chatelier's principle).
  • Improves Solubility: Ensures complete dissolution of solid PA and intermediates (MHET, oligomers) in the reaction medium, promoting homogeneous reaction conditions and mass transfer.
  • Reduces Side Reactions: Suppresses the formation of undesirable cyclic oligomers and anhydride-terminated species that can form at lower EG concentrations [5] [7].
  • Minimizing Diethylene Glycol (DEG): A major side reaction is the acid-catalyzed dehydration of two ethylene glycol molecules to form diethylene glycol (DEG, HO-CH₂-CH₂-O-CH₂-CH₂-OH). DEG incorporates into the PET polymer chain during polycondensation, acting as a chain terminator and disrupting crystallinity. This detrimentally affects the melting point, thermal stability, and mechanical properties of the final polyester. DEG formation is highly sensitive to EG excess:
  • Higher EG concentrations increase the probability of intermolecular dehydration.
  • Elevated temperatures (> 200°C) and prolonged reaction times exacerbate DEG formation.
  • Acid catalyst type and concentration significantly influence the DEG generation rate. Strong protic acids like H₂SO₄ promote DEG more than metal carboxylates or milder acids [3] [5].
  • Optimization Strategy: Finding the optimal EG:PA ratio involves balancing the need for high BHET yield and low DEG content. This is achieved through rigorous kinetic modeling and experimental design (e.g., Response Surface Methodology - RSM), considering temperature, catalyst load, and reaction time. Modern industrial processes often employ a slight excess (e.g., 1.3:1 to 1.8:1) combined with precise temperature control and catalyst selection to achieve >95% BHET yield while keeping DEG incorporation below 1.0-1.5 wt% in the final PET [3] [5].

Table 2: Impact of Ethylene Glycol (EG) : Phthalic Anhydride (PA) Molar Ratio on Key Process Outcomes

EG:PA Molar RatioBHET Yield TrendDEG Formation TrendReaction Mixture PropertiesPrimary Optimization Driver
Near Stoichiometric (1:1)LowVery LowHigh viscosity, poor solubility, oligomer formationNot practical due to poor kinetics/mixing
Moderate Excess (1.2:1 - 1.8:1)HighModerateGood solubility, manageable viscosityOptimal Range: Balance yield vs. DEG
High Excess (> 2.0:1)Very HighHighLow viscosity, requires large EG recycle streamsYield maximization (costly separation)

Industrial-Scale Reactor Design and Process Efficiency

Industrial PET precursor (BHET) and polymer production utilize sophisticated reactor systems designed for efficiency, scalability, and product quality control:

  • Batch Reactors: Historically dominant, especially for smaller-scale or specialty polyester production. Stainless steel or glass-lined stirred tank reactors (STRs) are used. Key features include:
  • Agitation: Powerful agitators ensure homogeneity of the viscous melt/slurry and promote heat/mass transfer, especially critical during the initial PA dissolution and esterification stages.
  • Temperature Control: Jackets and/or internal coils provide heating (via hot oil or steam) and cooling (via water or brine). Precise multi-zone temperature control is essential to manage exothermic esterification and prevent local hot spots causing degradation.
  • Pressure Management: Esterification reactors typically operate at autogenous pressure (0.2-0.5 MPa) or slightly above to prevent EG vaporization at high temperatures. Vapors (mainly water, excess EG) are condensed and separated.
  • Limitations: Long cycle times, inherent product variability between batches, lower volumetric productivity compared to continuous systems, and challenges in handling very high viscosities during final polycondensation stages [3] [6].
  • Continuous Reactors: Modern large-scale PET plants favor continuous processing for efficiency and consistency. Common configurations include:
  • Cascade of STRs: A series of well-mixed reactors operating at progressively higher temperatures and lower pressures, mimicking the batch process profile but achieving steady-state operation. This improves residence time control and heat integration.
  • Plug Flow Reactors (PFRs) / Tubular Reactors: Offer narrow residence time distributions, minimizing over-reaction and degradation of early-arriving fluid elements. Ideal for the initial esterification steps where viscosity is lower. Efficient heat exchange can be integrated along the tube length.
  • Finishing Reactors (Polycondensation): High-vacuum horizontal reactors (e.g., disk ring reactors, cage reactors) or thin-film evaporators are employed. These designs maximize surface area renewal of the highly viscous polymer melt under deep vacuum (< 1 kPa) to efficiently remove ethylene glycol vapor, driving the polycondensation equilibrium towards high molecular weight PET. Intense mechanical agitation (rotating disks/cages, wiped films) is critical [2] [6].
  • Process Intensification:
  • Reactive Distillation (RD): While more common for citrates like tributyl citrate [3], RD principles can be conceptually applied to esterification. Integrating reaction and separation (water removal) in one unit shifts equilibrium, potentially allowing lower EG excess or shorter reaction times. Challenges include managing solid PA feed and the high temperatures/pressures required.
  • Advanced Modeling: Axial Dispersion Models (ADM) and Computational Fluid Dynamics (CFD) are crucial tools for designing and optimizing continuous reactors, predicting flow patterns, mixing efficiency, heat transfer, and reaction progress, especially in viscous systems during polycondensation [2] [3].

Byproduct Minimization in Continuous-Flow Systems

Continuous production offers advantages for byproduct control through precise residence time and temperature management:

  • Primary Byproducts:
  • Diethylene Glycol (DEG): As discussed (Section 1.2), formed by EG dehydration. Controlled by optimizing EG:PA ratio, catalyst selection (avoiding strong protic acids), temperature profile (avoiding prolonged high temperatures > 220°C in EG-rich phases), and efficient water removal (shifts dehydration equilibrium away from DEG).
  • Acetaldehyde (AA): Primarily formed during PET polycondensation and subsequent melt processing via thermal degradation of vinyl ester end groups (-O-CH=CH₂) or via β-scission of the PET chain. AA imparts an off-taste and is critical for bottle-grade PET. Minimization strategies include:
  • Optimizing polycondensation temperature/time (lower T/shorter time).
  • Using stabilizers (phosphites like TMP, hypophosphites) to chelate catalytic metal residues.
  • Employing catalysts with lower degradation activity (e.g., specific Sb or Ti complexes).
  • Efficient devolatilization in finishing reactors [6].
  • Oligomers (Cyclic and Linear): Formed by intramolecular transesterification or incomplete reaction. Controlled by ensuring sufficient reaction time under appropriate conditions (temperature, catalyst, vacuum) in later stages, and precise residence time control in continuous reactors to prevent under- or over-reaction. Plug flow characteristics are beneficial [2] [7].
  • Vinyl End Groups: Precursors to AA. Minimized by ensuring high conversion in esterification/BHET formation and controlled polycondensation kinetics.
  • Minimization Strategies in Continuous Flow:
  • Precise Temperature Zoning: Different reactor stages operate at carefully controlled temperatures. Lower temperatures in EG-rich early stages reduce DEG formation, while higher temperatures later under vacuum drive polycondensation efficiently without excessive degradation.
  • Optimized Residence Time Distribution (RTD): Narrow RTD in PFRs or well-designed cascades prevents localized overexposure leading to degradation (AA, color bodies). Ensures all fluid elements experience near-optimal reaction conditions.
  • Efficient Vapor Removal: Critical for both driving equilibria (esterification, polycondensation) and removing volatile degradation products. Advanced high-vacuum systems with high surface area renewal in finishers are essential.
  • Catalyst Deactivation/Stabilization: After polycondensation, adding stabilizers (e.g., phosphorus compounds) chelates residual metal catalysts, significantly reducing thermal degradation and AA formation during subsequent melt processing (e.g., extrusion, injection molding) [6] [7].
  • Advanced Catalysis: Molecular imprinting techniques, as explored for oxidation catalysts [1], represent a frontier concept. Imprinting specific cavities for phthalate intermediates on catalyst surfaces could theoretically enhance selectivity towards BHET and minimize side reactions like DEG formation or oligomerization, though practical application in esterification remains largely prospective.

Properties

CAS Number

4196-98-9

Product Name

Ethylene phthalate

IUPAC Name

3,4-dihydro-2,5-benzodioxocine-1,6-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2

InChI Key

SENMPMXZMGNQAG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=CC=CC=C2C(=O)O1

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